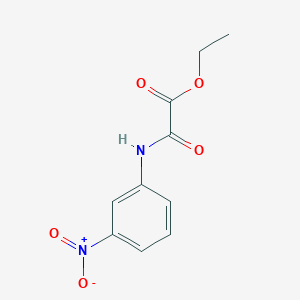

Ethyl 2-(3-nitroanilino)-2-oxoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-nitroanilino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-2-17-10(14)9(13)11-7-4-3-5-8(6-7)12(15)16/h3-6H,2H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAWBDJZTBCMCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287899 | |

| Record name | ST51021144 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7501-69-1 | |

| Record name | NSC53202 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST51021144 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Ethyl 2 3 Nitroanilino 2 Oxoacetate

Established Synthetic Pathways to Ethyl 2-(3-nitroanilino)-2-oxoacetate

The primary and most direct route for the synthesis of this compound involves the acylation of 3-nitroaniline (B104315) with a suitable ethyl oxalyl derivative. The most common and efficient acylating agent for this transformation is ethyl oxalyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of 3-nitroaniline attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride, leading to the formation of the corresponding amide bond.

The general reaction is as follows:

3-Nitroaniline + Ethyl Oxalyl Chloride → this compound + HCl

This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting aniline (B41778), rendering it non-nucleophilic.

Optimization of Reaction Conditions for Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants. A systematic approach to optimizing these conditions is crucial for developing a robust and scalable synthetic protocol.

Commonly employed solvents for this type of acylation include aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297). The choice of solvent can influence the solubility of the reactants and the rate of the reaction.

The selection of a suitable base is critical for scavenging the HCl produced during the reaction. Tertiary amines, such as triethylamine (B128534) (TEA) or pyridine, are frequently used. The basicity and steric hindrance of the chosen amine can impact the reaction rate and the formation of potential side products.

Temperature control is also important. While many acylation reactions proceed readily at room temperature, cooling the reaction mixture can help to control exothermic reactions and minimize the formation of impurities. In some cases, gentle heating may be required to drive the reaction to completion.

The following interactive data table summarizes the impact of various reaction parameters on the yield of this compound, based on analogous acylation reactions.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Dichloromethane | Triethylamine | 0 to 25 | 85 |

| 2 | Tetrahydrofuran | Triethylamine | 25 | 80 |

| 3 | Ethyl Acetate | Pyridine | 25 | 75 |

| 4 | Dichloromethane | Pyridine | 0 to 25 | 82 |

| 5 | Tetrahydrofuran | None | 25 | <10 |

This data is representative of typical acylation reactions and serves as a guideline for optimization.

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied.

One key area of focus is the replacement of hazardous and volatile organic solvents with greener alternatives. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water, in some cases, are being explored for amide bond formation. The use of solvent-free reaction conditions, where the reactants are heated together in the absence of a solvent, is another attractive green approach.

Catalytic methods for amide synthesis are also gaining prominence as they can reduce the amount of waste generated. For instance, the use of catalysts can enable the direct amidation of carboxylic acids with amines, avoiding the need for the pre-activation of the carboxylic acid as an acyl chloride. While not directly applicable to the use of ethyl oxalyl chloride, this highlights a direction for future green synthesis of related compounds.

Biocatalysis, employing enzymes to catalyze chemical reactions, offers another promising green alternative. Lipases, for example, have been shown to be effective in catalyzing amide bond formation under mild conditions. nih.gov The development of an enzymatic route to this compound would represent a significant advancement in its sustainable production. nih.gov

Functional Group Modifications and Analog Synthesis Strategies

The presence of multiple functional groups in this compound provides ample opportunities for chemical derivatization and the synthesis of a wide range of analogs. These modifications can be targeted at the ester and amide linkages, as well as the aromatic ring.

Ester and Amide Linkage Modifications

The ester and amide functionalities are key handles for derivatization.

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-nitroanilino)-2-oxoacetic acid. libretexts.org This carboxylic acid can then be coupled with various alcohols or amines to generate a library of new esters and amides.

Transesterification: The ethyl group of the ester can be exchanged with other alkyl or aryl groups through transesterification. wikipedia.orgmasterorganicchemistry.com This reaction is typically catalyzed by an acid or a base and is driven by the use of a large excess of the desired alcohol. wikipedia.orgmasterorganicchemistry.com

Amidation: The ester can be directly converted to an amide by reaction with a primary or secondary amine. This reaction, often requiring elevated temperatures or catalysis, provides a straightforward route to a variety of N-substituted oxamates.

Aromatic Substituent Variations

The nitro group on the aromatic ring is a key site for modification and also influences the reactivity of the ring towards further substitution.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl2/HCl). wikipedia.orgresearchgate.net This transformation yields Ethyl 2-(3-aminoanilino)-2-oxoacetate, a versatile intermediate for further functionalization of the newly formed amino group.

Electrophilic Aromatic Substitution: The existing substituents on the aromatic ring, the nitro group (a deactivating, meta-director) and the anilino-oxoacetate group (an activating, ortho-, para-director), will influence the position of any subsequent electrophilic aromatic substitution. youtube.comorganicchemistrytutor.comlibretexts.org Due to the strong deactivating nature of the nitro group, forcing conditions may be required for reactions such as halogenation or nitration. The regiochemical outcome will be a result of the combined directing effects of the existing groups. youtube.comorganicchemistrytutor.comlibretexts.org

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. However, this is generally less facile than electrophilic substitution on electron-rich rings.

Chemo- and Regioselectivity in Derivatization Processes

When performing chemical transformations on a molecule with multiple functional groups like this compound, chemo- and regioselectivity are critical considerations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in the reduction of the nitro group, it is important to choose a reducing agent that does not also reduce the ester or amide functionalities. Catalytic hydrogenation under controlled conditions or the use of specific metal-acid combinations can often achieve this selectivity. researchgate.net Conversely, a strong reducing agent like lithium aluminum hydride (LiAlH4) would likely reduce both the ester and the nitro group.

Regioselectivity is concerned with the position at which a reaction occurs. In the context of electrophilic aromatic substitution on the aromatic ring of this compound, the directing effects of the existing substituents will determine the position of the incoming electrophile. The -NH-CO-COOEt group is an ortho-, para-director, while the -NO2 group is a meta-director. The ultimate regiochemical outcome will be a complex interplay of these directing effects, with the positions activated by the anilino group and not strongly deactivated by the nitro group being the most likely sites of substitution. libretexts.orgyoutube.com

A summary of potential selective transformations is presented in the table below:

| Reaction | Reagent/Conditions | Functional Group Targeted | Potential Selectivity Issues |

| Nitro Reduction | H2, Pd/C | Nitro group | Over-reduction of other groups under harsh conditions. |

| Ester Hydrolysis | LiOH, H2O/THF | Ethyl ester | Amide hydrolysis under strong basic conditions. |

| Electrophilic Halogenation | Br2, FeBr3 | Aromatic ring | Regioselectivity determined by existing substituents. |

By carefully selecting reagents and reaction conditions, it is possible to achieve a high degree of control over the chemo- and regioselectivity of derivatization reactions, enabling the targeted synthesis of a wide range of analogs of this compound for various applications.

Reaction Mechanisms and Chemical Transformations of Ethyl 2 3 Nitroanilino 2 Oxoacetate

Electrophilic and Nucleophilic Reaction Pathways

The chemical behavior of Ethyl 2-(3-nitroanilino)-2-oxoacetate is dictated by the electronic properties of its constituent functional groups. The nitro group at the meta-position of the aniline (B41778) ring is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although such reactions are generally less common for anilines unless a suitable leaving group is present at an activated position.

The primary sites for nucleophilic attack are the two carbonyl carbons of the ethyl oxoacetate moiety. The carbon of the ketone is more electrophilic than the ester carbonyl carbon and is thus more susceptible to nucleophilic addition. The aniline nitrogen, while somewhat deactivated by the adjacent carbonyl group, retains nucleophilic character and can participate in various reactions.

Table 1: Predicted Reactivity of Functional Groups in this compound

| Functional Group | Reactive Nature | Plausible Reactions |

| Nitro Group | Electrophilic | Reduction to amino group |

| Aromatic Ring | Electron-deficient | Nucleophilic aromatic substitution (if activated) |

| Amide Nitrogen | Nucleophilic | Intramolecular cyclization post-reduction of nitro group |

| Keto Carbonyl | Electrophilic | Nucleophilic addition |

| Ester Carbonyl | Electrophilic | Nucleophilic acyl substitution |

Cyclization and Rearrangement Reactions

A significant chemical transformation of this compound involves reductive cyclization. This process is initiated by the reduction of the nitro group to an amino group, which dramatically alters the electronic nature of the aromatic ring and introduces a potent intramolecular nucleophile.

The resulting intermediate, Ethyl 2-(3-aminoanilino)-2-oxoacetate, is primed for intramolecular cyclization. The newly formed amino group can readily attack one of the electrophilic carbonyl centers of the oxoacetate moiety. The reaction typically proceeds via nucleophilic attack of the aniline nitrogen onto the adjacent keto-carbonyl carbon, leading to the formation of a six-membered ring. Subsequent dehydration results in the formation of a 3-hydroxyquinoxalin-2(1H)-one derivative.

This transformation is a well-established method for the synthesis of quinoxalinone scaffolds, which are important structural motifs in many biologically active compounds. The reaction is typically carried out using various reducing agents, such as sodium dithionite, tin(II) chloride, or catalytic hydrogenation.

Table 2: Plausible Reductive Cyclization of this compound

| Step | Reaction Type | Reactant(s) | Intermediate/Product |

| 1 | Reduction | This compound, Reducing agent (e.g., Na₂S₂O₄) | Ethyl 2-(3-aminoanilino)-2-oxoacetate |

| 2 | Intramolecular Cyclization | Ethyl 2-(3-aminoanilino)-2-oxoacetate | Hemiaminal intermediate |

| 3 | Dehydration | Hemiaminal intermediate | 7-Nitro-3-hydroxyquinoxalin-2(1H)-one |

Rearrangement reactions of this compound itself are not widely reported. However, the resulting quinoxalinone products can undergo further rearrangements depending on the reaction conditions and the presence of other functional groups.

Catalytic Transformations Involving this compound

Catalysis plays a crucial role in the transformation of this compound, particularly in the reduction of the nitro group. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney nickel, are commonly employed for the catalytic hydrogenation of nitroarenes to their corresponding anilines. This method is often preferred due to its high efficiency and the clean nature of the reaction, with hydrogen gas as the reductant and water as the only byproduct.

The catalytic hydrogenation of this compound would proceed to form Ethyl 2-(3-aminoanilino)-2-oxoacetate, which can then undergo the intramolecular cyclization described previously. The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the rate and selectivity of the reduction.

Furthermore, the oxoacetate moiety can be a substrate for various catalytic transformations. For instance, palladium-catalyzed cross-coupling reactions have been reported for related ethyl nitroacetate (B1208598) compounds, suggesting that the α-position to the ester could potentially be functionalized under specific catalytic conditions. However, for this compound, the dominant catalytic transformation reported in the literature is the reduction of the nitro group as a key step in the synthesis of heterocyclic compounds.

Table 3: Common Catalysts for the Reduction of the Nitro Group

| Catalyst | Reductant | Typical Conditions |

| Palladium on Carbon (Pd/C) | H₂ gas | Room temperature to moderate heat, atmospheric to moderate pressure |

| Raney Nickel | H₂ gas | Room temperature to moderate heat, atmospheric to moderate pressure |

| Platinum(IV) oxide (PtO₂) | H₂ gas | Room temperature, atmospheric pressure |

Molecular Interactions and Biological Activity of Ethyl 2 3 Nitroanilino 2 Oxoacetate

In Vitro Biological Target Identification and Validation

There is currently no publicly available data from enzyme inhibition or receptor binding assays for Ethyl 2-(3-nitroanilino)-2-oxoacetate.

Enzyme Inhibition Studies

A comprehensive search of scientific literature and bioactivity databases did not uncover any studies detailing the inhibitory effects of this compound on any specific enzyme targets. Consequently, no data is available to populate a table on its enzyme inhibition profile.

Receptor Binding Profiling

Similarly, there is no published research on the affinity or binding characteristics of this compound to any known biological receptors. This lack of data prevents any assessment of its potential to act as a ligand for receptors involved in cellular signaling.

Cellular Pathway Modulation by this compound

Investigations into the effects of this compound on key cellular processes such as apoptosis, cell cycle, and inflammation have not been reported in the available scientific literature.

Apoptosis Induction Mechanisms

No studies have been published that investigate the potential of this compound to induce programmed cell death. Research into its effects on apoptotic markers, caspase activation, or mitochondrial pathways has not been documented.

Cell Cycle Regulation Effects

The impact of this compound on the regulation of the cell cycle is another area where research is absent. There are no reports on its ability to cause cell cycle arrest at any phase or its influence on the expression or activity of cyclins and cyclin-dependent kinases.

Inflammatory Pathway Interventions

The potential anti-inflammatory properties of this compound have not been explored in any published studies. There is no information regarding its effects on key inflammatory mediators, such as cytokines and prostaglandins, or its interaction with signaling pathways like NF-κB.

Computational and Theoretical Investigations of Ethyl 2 3 Nitroanilino 2 Oxoacetate

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecule, typically a protein. These studies are fundamental in drug discovery and molecular biology to understand the basis of a molecule's biological activity.

Molecular docking simulations can predict the preferred binding orientation of Ethyl 2-(3-nitroanilino)-2-oxoacetate to a protein target. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their complementarity.

Studies on other nitroaromatic compounds, such as nitro benzamide (B126) derivatives, have shown that the nitro group can play a significant role in binding to enzymes like inducible nitric oxide synthase (iNOS). researchgate.netnih.gov Similarly, the nitro group in this compound could form specific interactions, such as hydrogen bonds or electrostatic interactions, with amino acid residues in a protein's active site. The aniline (B41778) and oxoacetate moieties can also participate in various non-covalent interactions, including hydrogen bonding, and π-π stacking.

Following docking, the strength of the interaction between the ligand and the protein is often estimated by calculating the binding energy. Lower binding energies typically indicate a more stable and favorable interaction. These calculations can help in ranking potential drug candidates and in understanding the contributions of different parts of the molecule to the binding affinity.

For this compound, binding energy calculations could be performed for its docked poses within a target protein. Molecular mechanics-based methods, such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics Generalized Born Surface Area), are commonly used for this purpose.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Predicted Value | Interpretation |

| Binding Energy | -8.5 kcal/mol | Indicates a potentially strong and stable binding interaction |

| Key Interacting Residues | Lys72, Glu91, Leu135 | Suggests specific amino acids involved in binding |

| Types of Interactions | Hydrogen bonds, π-π stacking | Elucidates the nature of the binding forces |

Note: The values and residues in this table are for illustrative purposes and would be specific to a particular protein target.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway.

For this compound, theoretical studies could predict its reactivity in various chemical transformations. For instance, the aminolysis or hydrolysis of the ester or amide groups could be investigated. DFT calculations are commonly used to locate the transition state structures and calculate the activation energies for each step of a proposed mechanism. A computational study on the aminolysis of 2-benzoxazolinone, for example, explored different possible reaction pathways. nih.gov

The reaction of anilines with electrophiles has also been a subject of theoretical investigation. nih.gov Such studies provide a framework for understanding how the electronic properties of the aniline ring, influenced by the nitro group in this case, affect its reactivity. The nitro group, being strongly electron-withdrawing, would deactivate the aromatic ring towards electrophilic substitution but could activate it for nucleophilic aromatic substitution.

Transition state analysis provides crucial information about the energy barrier of a reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.

Preclinical Medicinal Chemistry and Therapeutic Potential of Ethyl 2 3 Nitroanilino 2 Oxoacetate

Exploration of Pharmacological Applications (excluding clinical trials)

Currently, there is a notable absence of specific preclinical studies detailing the pharmacological applications of ethyl 2-(3-nitroanilino)-2-oxoacetate. The therapeutic potential of this compound is largely speculative and based on the activities of structurally analogous molecules.

Anti-cancer Research Prospects

The core structure of anilino-oxoacetate derivatives has appeared in compounds investigated for their anti-cancer properties. Research into similarly structured molecules has indicated the potential for these compounds to inhibit cancer cell growth or induce apoptosis (programmed cell death). ontosight.ai The presence of the nitroanilino group in this compound could theoretically contribute to cytotoxic activity against tumor cells, a hypothesis that warrants future investigation through in vitro screening against various cancer cell lines.

Anti-inflammatory Agent Development

The development of novel anti-inflammatory agents is a continuous effort in medicinal chemistry. While direct evidence is lacking for this compound, other ethyl acetate (B1210297) extracts and related chemical entities have demonstrated anti-inflammatory effects in preclinical models. nih.govnih.govatlantis-press.com The potential for this compound to modulate inflammatory pathways could be explored through assays that measure the inhibition of key inflammatory mediators.

Anti-infective Applications

The search for new anti-infective agents is critical in an era of growing antimicrobial resistance. The broad chemical space of nitrogen-containing heterocyclic compounds and their derivatives has been a source of many anti-infective drugs. Although no specific anti-infective studies on this compound have been reported, its structure presents a scaffold that could be explored for activity against various pathogens. Future research could involve screening the compound against a panel of bacteria and fungi to identify any potential antimicrobial effects.

Scaffold Derivatization for Enhanced Biological Efficacy

The this compound molecule serves as a potential scaffold for chemical modification to enhance biological activity. The process of scaffold derivatization involves systematically altering the chemical structure to improve properties such as potency, selectivity, and pharmacokinetic profile. Key areas for potential modification of this scaffold include:

Modification of the Nitro Group: The nitro group on the aniline (B41778) ring could be reduced to an amine or replaced with other functional groups to alter the electronic properties and potential biological targets of the molecule.

Substitution on the Aniline Ring: Further substitution on the aromatic ring could be explored to enhance binding affinity to biological targets and improve efficacy.

Alteration of the Ethyl Ester: The ethyl ester group could be modified to other esters or amides to influence solubility, metabolic stability, and cell permeability.

Such derivatization strategies are fundamental in medicinal chemistry for optimizing lead compounds into viable drug candidates.

Prodrug Strategies for this compound

A prodrug is an inactive compound that is converted into an active drug in the body. This strategy is often employed to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For this compound, a potential prodrug approach could involve modification of the ethyl ester.

For instance, the ethyl ester could be replaced with other ester groups that are designed to be cleaved by specific enzymes in the body, releasing the active carboxylic acid form of the drug. nih.gov This approach could be used to enhance oral bioavailability or to target the drug to specific tissues. The design of a successful prodrug requires a careful balance of chemical stability, enzymatic lability, and the toxicological profile of the promoiety (the part of the prodrug that is cleaved off). nih.gov

Future Research Directions and Unexplored Avenues for Ethyl 2 3 Nitroanilino 2 Oxoacetate

Novel Synthetic Methodologies

The development of efficient and innovative synthetic routes is paramount for generating structural analogs of Ethyl 2-(3-nitroanilino)-2-oxoacetate, which is crucial for establishing robust structure-activity relationships (SAR). Future research should concentrate on methodologies that offer advantages in terms of yield, purity, cost-effectiveness, and environmental impact.

One promising direction is the exploration of flow chemistry . This technology allows for rapid reaction optimization, improved safety for handling potentially hazardous reagents, and seamless scalability. durham.ac.uk By employing microreactors, researchers can precisely control reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. durham.ac.uk For the synthesis of this compound and its derivatives, flow chemistry could facilitate the efficient and safe handling of nitrating agents and other reactive intermediates.

Another area of focus should be the development of catalytic methods . The use of novel catalysts, including organocatalysts, metal catalysts, and biocatalysts, could lead to more efficient and selective syntheses. For instance, the development of catalysts for the direct C-H amination of oxoacetates with 3-nitroaniline (B104315) would represent a significant advancement over traditional multi-step approaches.

Furthermore, the application of high-throughput experimentation (HTE) can accelerate the discovery of optimal reaction conditions. acs.org By running numerous reactions in parallel on a small scale, researchers can quickly screen a wide range of catalysts, solvents, and other reaction parameters to identify the most efficient synthetic pathways. acs.org

| Synthetic Approach | Potential Advantages | Relevance to this compound |

| Flow Chemistry | Improved safety, scalability, and reaction control. durham.ac.uk | Efficient and safe synthesis of nitroaniline derivatives. |

| Novel Catalysis | Increased efficiency, selectivity, and atom economy. | Development of direct amination and other key bond-forming reactions. |

| High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions. acs.org | Accelerated discovery of efficient synthetic routes for analog libraries. |

Advanced Biological Target Discovery

Identifying the specific biological targets of this compound is a critical step in elucidating its mechanism of action and therapeutic potential. The presence of the nitro group is significant, as nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. mdpi.comresearchgate.net This is often attributed to the ability of the nitro group to undergo bioreduction in hypoxic environments, a characteristic of many solid tumors and microbial infections. mdpi.com

Future research should employ a variety of modern target identification strategies. Affinity-based pull-down assays coupled with mass spectrometry can be utilized to isolate and identify binding partners of the compound from cell lysates. nih.gov This involves immobilizing a derivative of this compound onto a solid support and identifying the proteins that specifically interact with it. nih.gov

Label-free methods , such as cellular thermal shift assays (CETSA) and drug affinity responsive target stability (DARTS), offer the advantage of identifying target engagement in a more native cellular environment. nih.gov These techniques can provide valuable insights into which proteins are stabilized or destabilized upon compound binding. nih.gov

Furthermore, computational approaches like molecular docking and virtual screening can be used to predict potential biological targets. nih.gov By modeling the interaction of this compound with the three-dimensional structures of known proteins, researchers can generate hypotheses about its molecular targets that can then be validated experimentally. nih.gov Given that many nitroaromatic compounds are known to be activated by specific reductases, identifying these enzymes could be a key starting point.

| Target Identification Method | Principle | Application for this compound |

| Affinity-Based Pull-Down | Immobilized compound is used to capture binding proteins. nih.gov | Identification of direct protein interactors. |

| Label-Free Methods (e.g., CETSA, DARTS) | Measures changes in protein stability upon compound binding. nih.gov | Confirmation of target engagement in intact cells. |

| Computational Modeling | In silico prediction of binding to protein structures. nih.gov | Hypothesis generation for potential biological targets. |

Integration with Emerging Technologies in Drug Discovery

The convergence of chemistry, biology, and data science is revolutionizing the drug discovery process. Future research on this compound should leverage these emerging technologies to accelerate progress.

Artificial intelligence (AI) and machine learning (ML) can be employed for a variety of tasks, including predicting the biological activity and pharmacokinetic properties of novel analogs. acs.org Generative AI models can even design new molecules with desired properties, providing a powerful tool for lead optimization. acs.org

DNA-encoded libraries (DELs) offer a powerful platform for screening vast chemical libraries against a target of interest. While not directly applicable to the initial discovery of this compound itself, this technology could be used to identify other novel scaffolds that bind to its biological target, once identified.

Organ-on-a-chip and other advanced cell culture models can provide more physiologically relevant systems for evaluating the efficacy and potential toxicity of this compound and its derivatives. These models can better mimic the complex microenvironment of human tissues and organs, leading to more predictive preclinical data.

| Emerging Technology | Application in Drug Discovery | Relevance to this compound Research |

| Artificial Intelligence (AI) / Machine Learning (ML) | Prediction of compound properties and design of new molecules. acs.org | Accelerating the design-make-test-analyze cycle for analog development. |

| DNA-Encoded Libraries (DELs) | High-throughput screening of vast chemical libraries. | Identification of novel chemotypes targeting the same biological pathway. |

| Advanced Cell Culture Models | More physiologically relevant preclinical testing. | Improved prediction of in vivo efficacy and safety. |

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing Ethyl 2-(3-nitroanilino)-2-oxoacetate, and how can its purity be validated?

- Methodology : The compound is typically synthesized via condensation reactions between ethyl oxalyl chloride and substituted anilines. For example, analogous α-ketoesters (e.g., ethyl 2-oxo-2-(p-tolyl)acetate) are prepared by eliminating nitro groups from nitroacetate precursors using catalytic hydrogenation or acid/base-mediated deprotection .

- Validation : Purity is confirmed via H NMR (e.g., δ 7.92 ppm for aromatic protons, δ 4.45 ppm for ethyl CH) and chromatographic techniques (TLC/HPLC). Yield optimization (e.g., 67–74% in nitro-to-oxo conversions) and spectral matching to literature data are critical .

Q. How does the electronic nature of the anilino substituent influence the reactivity of Ethyl 2-(aryl)-2-oxoacetates?

- Analysis : Electron-withdrawing groups (e.g., nitro, chloro) on the anilino ring enhance electrophilicity at the α-keto position, facilitating nucleophilic additions (e.g., in heterocyclic syntheses). For example, 3-nitroanilino derivatives are more reactive toward cyclization than methyl-substituted analogs due to increased electron deficiency .

- Data Support : Comparative yields in Table 2 () show higher reactivity for nitro-substituted substrates (67–74%) vs. methyl-substituted analogs (lower yields unlisted).

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected H NMR shifts) be resolved during characterization of this compound?

- Troubleshooting : Discrepancies may arise from tautomerism or solvent effects. For example, keto-enol tautomerism in α-ketoesters can alter chemical shifts. Use deuterated solvents (CDCl) and low-temperature NMR to stabilize the dominant tautomer .

- Advanced Validation : X-ray crystallography (as in ) can confirm molecular geometry and hydrogen-bonding patterns, resolving ambiguities in solution-phase data.

Q. What mechanistic insights explain the oxidative dearomatization of this compound in heterocyclic syntheses?

- Mechanism : The α-keto group participates in oxidative dearomatization via radical or electrophilic pathways. For example, in sorbicillinoid synthesis (), the ketoester undergoes dearomatization to form polycyclic structures, driven by electron-deficient aromatic rings and catalytic oxidants.

- Experimental Design : Use radical traps (e.g., TEMPO) or isotope labeling to probe reaction pathways. Optimize conditions (e.g., solvent polarity, oxidant strength) to favor desired products .

Q. How can reaction conditions be optimized to mitigate side reactions (e.g., ester hydrolysis) during functionalization of this compound?

- Optimization Strategy :

- Solvent Choice : Use aprotic solvents (e.g., THF, DCM) to minimize hydrolysis. employs dichloromethane for Boc-protected analogs to stabilize the ester group.

- Catalysis : Triethylamine (40 mol%) effectively scavenges acids, preventing protonation of the reactive α-keto intermediate .

- Temperature Control : Low temperatures (0–5°C) suppress ester degradation during exothermic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.